molecular formula C17H17N5O3 B14984928 2-(2-methoxyphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

2-(2-methoxyphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

Cat. No.: B14984928
M. Wt: 339.3 g/mol
InChI Key: JMPSKVVNHQCNSX-UHFFFAOYSA-N
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Description

2-(2-METHOXYPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE is an organic compound with a complex structure that includes a methoxyphenoxy group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHOXYPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate. This intermediate is then reacted with 4-(1H-1,2,3,4-tetrazol-1-yl)aniline under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHOXYPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of a nitro group can produce an amine.

Scientific Research Applications

2-(2-METHOXYPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-METHOXYPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The tetrazole ring can bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone: Shares the methoxyphenoxy group but lacks the tetrazole ring.

    4-(1H-1,2,3,4-Tetrazol-1-yl)aniline: Contains the tetrazole ring but lacks the methoxyphenoxy group.

Uniqueness

2-(2-METHOXYPHENOXY)-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PROPANAMIDE is unique due to the combination of the methoxyphenoxy group and the tetrazole ring in its structure

Properties

Molecular Formula

C17H17N5O3

Molecular Weight

339.3 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[4-(tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C17H17N5O3/c1-12(25-16-6-4-3-5-15(16)24-2)17(23)19-13-7-9-14(10-8-13)22-11-18-20-21-22/h3-12H,1-2H3,(H,19,23)

InChI Key

JMPSKVVNHQCNSX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2C=NN=N2)OC3=CC=CC=C3OC

Origin of Product

United States

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